molecular formula C21H30O3 B14114968 (8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14114968
M. Wt: 330.5 g/mol
InChI Key: HQXTWVLROQZQHG-RVJHTZTBSA-N
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Description

Hydrocortisone 21-hemisuccinate sodium salt is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of hydrocortisone, which is a naturally occurring corticosteroid produced by the adrenal cortex. Hydrocortisone 21-hemisuccinate sodium salt is often used in medical and research settings due to its enhanced solubility and stability compared to hydrocortisone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-hemisuccinate sodium salt involves the esterification of hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a base, such as pyridine, and under anhydrous conditions to prevent hydrolysis. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of hydrocortisone 21-hemisuccinate sodium salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 21-hemisuccinate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydrocortisone 21-hemisuccinate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

Hydrocortisone 21-hemisuccinate sodium salt exerts its effects by binding to glucocorticoid receptors. This binding initiates the transcription of anti-inflammatory and immunosuppressive mediators while inhibiting proinflammatory cytokine activity. The compound’s mechanism of action involves the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability, leading to reduced inflammation .

Comparison with Similar Compounds

Uniqueness: Hydrocortisone 21-hemisuccinate sodium salt is unique due to its enhanced solubility and stability, making it more suitable for certain medical and research applications. Its ability to be used in aqueous solutions without significant degradation sets it apart from other glucocorticoids .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-21-10-9-14(22)11-13(21)3-4-17-15-5-6-18(20(23)12-24-2)16(15)7-8-19(17)21/h11,15-19H,3-10,12H2,1-2H3/t15-,16?,17+,18?,19+,21+/m1/s1

InChI Key

HQXTWVLROQZQHG-RVJHTZTBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CCC4[C@H]3CCC4C(=O)COC

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4C(=O)COC

Origin of Product

United States

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